![molecular formula C13H8F3NO2 B1328100 6-(2-(Trifluoromethyl)phenyl)picolinic acid CAS No. 887983-43-9](/img/structure/B1328100.png)
6-(2-(Trifluoromethyl)phenyl)picolinic acid
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Overview
Description
6-(2-(Trifluoromethyl)phenyl)picolinic acid is an organic compound . Its IUPAC name is 6-[3-(trifluoromethyl)phenyl]-2-pyridinecarboxylic acid . The compound has a molecular weight of 267.21 and its molecular formula is C13H8F3NO2 .
Molecular Structure Analysis
The InChI code for 6-(2-(Trifluoromethyl)phenyl)picolinic acid is 1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 263.0±40.0 °C at 760 mmHg . The melting point is 154-158 °C . The exact mass of the compound is 191.019409 .
Scientific Research Applications
Synthetic Auxin Herbicides
6-(2-(Trifluoromethyl)phenyl)picolinic acid: compounds have been studied for their potential as synthetic auxin herbicides. These compounds mimic the action of the plant hormone auxin, which regulates plant growth. When used as herbicides, they can disrupt the normal growth patterns of weeds, leading to their death. A study has shown that certain derivatives exhibit potent herbicidal activity, with one compound being 45 times more effective than the commercial herbicide halauxifen-methyl .
Anticancer Research
Derivatives of picolinic acid, including those with trifluoromethyl groups, have been explored for their anticancer properties. Research on rhenium (I) tricarbonyl complexes of picolinic acid derivatives has shown promising in vitro activities against lung cancer cells. These studies are crucial for developing new metal-based drugs with potential applications in cancer treatment .
Catalysis in Organic Synthesis
The trifluoromethyl group in 6-(2-(Trifluoromethyl)phenyl)picolinic acid can act as a catalyst in organic synthesis. It can facilitate various reactions such as esterification and acylation, which are fundamental in the production of a wide range of organic compounds .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. Compounds based on 6-(2-(Trifluoromethyl)phenyl)picolinic acid have been used in docking studies to understand their binding affinity and mode of action. This information is valuable for the design of new molecules with desired biological activities .
Structure-Activity Relationship (SAR) Analysis
SAR analysis is a method used to identify the relationship between the chemical structure of a molecule and its biological activity. Researchers have synthesized various derivatives of 6-(2-(Trifluoromethyl)phenyl)picolinic acid and evaluated their herbicidal activity. The results have helped in constructing adaptive three-dimensional quantitative structure–activity relationship (3D-QSAR) models, guiding the synthesis of new compounds with enhanced activity .
Biological Assays
Biological assays are tests that measure the effects of a substance on an organism or biological system. Compounds derived from 6-(2-(Trifluoromethyl)phenyl)picolinic acid have been tested for their ability to inhibit the growth of Arabidopsis thaliana roots. These assays help in assessing the biological activity of new compounds and their potential as herbicides .
Safety and Hazards
properties
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-2-1-4-8(9)10-6-3-7-11(17-10)12(18)19/h1-7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACJXOHBBLASW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647073 |
Source
|
Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Trifluoromethyl)phenyl)picolinic acid | |
CAS RN |
887983-43-9 |
Source
|
Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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